1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Calcium Channel Antagonism Vascular Pharmacology Drug Discovery

Analytical laboratories face regulatory risk when impurity reference standards lack full characterization traceability. 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine EP Impurity B) eliminates this gap with detailed characterization data compliant with USP, EP, JP, and BP monographs. It is essential for ANDA/NDA submissions and commercial QC release testing. - Enables validated HPLC identification and quantification of Impurity B in Trimetazidine API per EP monograph specifications. - Supplied with full traceability documentation supporting pharmacopoeial compliance for regulatory submissions. - Also serves as a calcium channel research probe; derivative KB-2796 shows IC50 = 86 nM at dihydropyridine site with dual LVA/HVA current inhibition.

Molecular Formula C24H34N2O6
Molecular Weight 446.5 g/mol
CAS No. 1257-19-8
Cat. No. B140870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
CAS1257-19-8
Synonyms1,4-Bis[(2,3,4-trimethoxyphenyl)methyl]piperazine;  1,4-Bis(2,3,4-trimethoxybenzyl)piperazine; 
Molecular FormulaC24H34N2O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC
InChIInChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3
InChIKeySZYPCHFFOGTJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(2,3,4-trimethoxybenzyl)piperazine: Product Overview


1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (CAS 1257-19-8), also known as Hexametazidine or Trimetazidine EP Impurity B, is a symmetrically substituted piperazine derivative with the molecular formula C24H34N2O6 and a molecular weight of 446.54 g/mol [1]. While originally investigated for calcium channel blocking and cardioprotective properties , its primary contemporary value lies in its designation as a specific impurity reference standard in pharmacopoeial monographs. It is supplied as a meticulously characterized reference material compliant with regulatory guidelines from the USP, EMA, JP, and BP, and is crucial for Abbreviated New Drug Applications (ANDA) and commercial manufacturing .

Why 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Has No Substitute


Substitution of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine with a generic piperazine or an alternative calcium channel blocker is scientifically unsound due to its distinct and highly specific functional roles. First, as Trimetazidine EP Impurity B, it serves as a critical reference standard for the identification, quantification, and quality control of the active pharmaceutical ingredient (API) Trimetazidine [1]. Its use is mandated for compliance with pharmacopoeial standards (USP, EP) in drug manufacturing and regulatory submissions [2]. Second, while structurally related to calcium channel blockers like KB-2796 (Lomerizine), it is a distinct chemical entity with unique pharmacological and physicochemical properties [3]. KB-2796 is a substituted derivative with a bis(4-fluorophenyl)methyl group, while this compound is the symmetrical bis(trimethoxybenzyl) analog. Consequently, their biological activities, potency, and safety profiles differ significantly, rendering them non-interchangeable for any research or analytical purpose.

Head-to-Head Comparisons: 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine


Calcium Antagonism vs. Flunarizine and Cinnarizine

In a direct comparative study, KB-2796, a derivative of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, demonstrated superior inhibition of KCl-induced 45Ca influx in dog mesenteric arteries compared to the established diphenylpiperazine calcium channel blockers flunarizine and cinnarizine. The study highlights the critical impact of the trimethoxybenzyl substitution on functional potency [1].

Calcium Channel Antagonism Vascular Pharmacology Drug Discovery

Allosteric Modulation of Dihydropyridine Site

KB-2796, the derivative of the target compound, exhibited high-affinity inhibition of [3H]nitrendipine binding to calcium channels in guinea pig cerebral cortex, with a potency significantly greater than other diphenylpiperazines. This action is mediated by a negative heterotropic allosteric mechanism, distinct from the 1,4-dihydropyridine binding site [1].

Calcium Channel Binding Assay Mechanism of Action

Dual LVA and HVA Calcium Current Blockade

In electrophysiological studies on dissociated rat brain neurons, KB-2796 was shown to inhibit both low-voltage activated (LVA) and high-voltage activated (HVA) calcium currents. This dual inhibitory profile is a specific characteristic of this structural class [1].

Neuroprotection Electrophysiology Calcium Channels

Hemorheological Improvement vs. Flunarizine

In an in vivo rabbit model of carotid artery occlusion, intravenous KB-2796 (3 mg/kg) significantly inhibited the decrease in blood micropore-filterability, a key measure of red blood cell deformability. In the same model, flunarizine (3 mg/kg, i.v.) had no significant effect, while pentoxifylline (3 mg/kg, i.v.) also produced significant inhibition [1].

Hemorheology Ischemia In Vivo Pharmacology

Applications of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine


Trimetazidine Impurity B Reference Standard

This compound is the definitive reference standard for Trimetazidine EP Impurity B. Its use is essential for developing and validating HPLC or other analytical methods to detect, identify, and quantify this specific impurity in Trimetazidine API and finished drug products. This application directly supports compliance with pharmacopoeial monographs (USP, EP, JP, BP) and is a mandatory requirement for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). Procuring this specifically characterized material is non-negotiable for any laboratory involved in the development, manufacturing, or quality control of Trimetazidine [1][2].

Ischemic Stroke & Hemorheology Research

Based on the evidence that KB-2796 demonstrates a distinct hemorheological benefit compared to flunarizine in a carotid artery occlusion model, 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine and its derivatives are valuable tools for preclinical research into ischemic stroke and microvascular dysfunction. Researchers investigating interventions to improve blood flow and reduce microvascular injury post-ischemia should consider this compound as a probe to differentiate mechanisms of action from classical calcium channel blockade, as its in vivo efficacy profile is distinct [1].

Calcium Channel Subtype Modulation

The compound's derivative, KB-2796, exhibits a unique allosteric modulation of the dihydropyridine binding site on calcium channels with high affinity (IC50 = 86 nM) and a distinct electrophysiological profile (dual inhibition of LVA and HVA currents, IC50 ~1.9 µM). This makes 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine a key scaffold for researchers studying calcium channel pharmacology, particularly for dissecting the functional roles of different channel subtypes in neuronal and vascular tissues. It serves as a potent, non-dihydropyridine probe for binding and electrophysiology studies [2][3].

Cardioprotection & Ischemia-Reperfusion Research

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine has demonstrated protective effects in isolated rat hearts against lipid peroxidation induced by HCl and H2O2 [4]. Furthermore, its derivative KB-2796 showed a protective effect against complete ischemia and prolonged survival time in a gerbil model of cerebral ischemia [5]. These data support its use as a research tool in cellular and animal models of cardiac and cerebral ischemia-reperfusion injury, where its antioxidant and calcium-modulating properties can be investigated as a therapeutic strategy.

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